molecular formula C20H18N4O2S B2596460 benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852143-40-9

benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2596460
CAS RN: 852143-40-9
M. Wt: 378.45
InChI Key: GOEUAMJGAAZOAH-UHFFFAOYSA-N
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Description

Benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that has been identified as a potential inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . This compound is part of a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides that were designed, synthesized, and evaluated for their inhibitory effect on SARS-CoV-2 RdRp .


Synthesis Analysis

The synthesis of this compound involves a two-round optimization process. The initial compounds were identified as SARS-CoV-2 RdRp inhibitors, and then a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides was designed and synthesized . The synthetic route involved the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5- [ (1 H -indol-3-yl)methyl]-1,3,4-oxadiazole-2 (3 H)-thiones .


Molecular Structure Analysis

The molecular structure of benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is complex, with multiple functional groups. The molecule contains an indole group, a triazole group, and a thioacetate group. When substituted aniline, at the right part of the molecule, was replaced with a benzylanine, increased potency of the compounds was observed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate include the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5- [ (1 H -indol-3-yl)methyl]-1,3,4-oxadiazole-2 (3 H)-thiones .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: The compound has been synthesized using one-pot strategies, which are critical for efficient production. One study details a one-pot synthesis technique that involves the reaction of benzaldehydes with azomethine ylides derived from sarcosine and formaldehyde, highlighting the methods to create related compounds (Moshkin & Sosnovskikh, 2014).
  • Crystal Structure Analysis: Investigations into the crystal structure of related compounds have been conducted, revealing insights into molecular interactions and stability. For example, a study on related triazole derivatives showed their molecular structures are stabilized by weak intermolecular hydrogen bonding interactions (Ahmed et al., 2016).

Biological Activities

  • Antioxidant and Antimicrobial Properties: Compounds with a similar structure have been evaluated for their antioxidant and antimicrobial activities. For instance, certain triazole derivatives demonstrated significant antioxidant properties, as well as mild antimicrobial activities (Baytas et al., 2012).
  • Antitubercular Activity: Some derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Mir et al., 2014).

Chemical Properties and Reactivity

  • Molecular Electrostatic Potential (MEP) Analysis: MEP analysis of similar compounds provides insights into electrophilic and nucleophilic sites, which is crucial for understanding their reactivity (Ahmed et al., 2016).
  • Density Functional Theory (DFT) Calculations: DFT studies are used to probe the structural properties and stability of related compounds, offering a deeper understanding of their electronic characteristics (Ahmed et al., 2016).

Future Directions

The future directions for research on benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate could involve further optimization of the compound to increase its potency as an inhibitor of SARS-CoV-2 RdRp. Additionally, further studies could be conducted to evaluate its efficacy against other viruses and to assess its potential for development into a therapeutic drug .

properties

IUPAC Name

benzyl 2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-24-19(16-11-21-17-10-6-5-9-15(16)17)22-23-20(24)27-13-18(25)26-12-14-7-3-2-4-8-14/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEUAMJGAAZOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OCC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

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